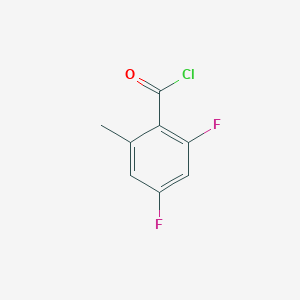

2,4-Difluoro-6-methylbenzoyl chloride

Description

Properties

IUPAC Name |

2,4-difluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHIQAXLYRHSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thionyl Chloride-Mediated Chlorination

This method involves direct conversion of 2,4-difluoro-6-methylbenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂).

- Step 1 : Combine 120 g of 2,4-difluoro-6-methylbenzoic acid with 250 mL SOCl₂ at room temperature.

- Step 2 : Heat the mixture to reflux (70–80°C) until gas evolution ceases (~4–6 hours).

- Step 3 : Distill excess SOCl₂ under reduced pressure (20 mbar), followed by fractional distillation of the crude product.

| Parameter | Value |

|---|---|

| Reaction Temperature | 70–80°C (reflux) |

| Pressure | 20 mbar (distillation) |

| Yield | 72–75% |

| Boiling Point | 103°C at 20 mbar |

| Refractive Index | $$ n_D^{20} = 1.5232 $$ |

This method achieves high purity (≥98% by GC-MS) and is scalable for industrial production.

Catalytic Chlorination of Methyl-Substituted Precursors

Alternative routes start with 2,4-difluoro-6-methyltoluene, employing radical-initiated side-chain chlorination.

- Step 1 : React 2,4-difluoro-6-methyltoluene with chlorine gas (Cl₂) at 95–105°C using azobisisobutyronitrile (AIBN) as a catalyst.

- Step 2 : Monitor reaction progress via GC until ≤0.05% starting material remains.

- Step 3 : Hydrolyze the trichloromethyl intermediate with water at 110–120°C to form the benzoyl chloride.

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.2–1.0 wt% AIBN |

| Cl₂ Flow Rate | 200–400 mL/min |

| Hydrolysis Temp | 110–120°C |

| Final Purity | 98.6–98.7% (HPLC) |

This method minimizes side reactions and is suitable for bulk synthesis.

Fluorination-Chlorination Tandem Approach

For substrates lacking fluorine, sequential fluorination and chlorination steps are employed.

- Step 1 : Fluorinate 6-chloro-3-methylbenzoic acid using SF₄ or DAST at 60–80°C.

- Step 2 : Chlorinate the fluorinated intermediate with SOCl₂ or oxalyl chloride.

| Parameter | Value |

|---|---|

| Fluorination Yield | 85–90% |

| Overall Yield | 65–70% |

| Purity | ≥97% (NMR/FTIR) |

This route is modular but requires stringent control of fluorination conditions.

Industrial-Scale Production Insights

Large-scale synthesis emphasizes cost efficiency and safety:

- Reactor Design : Continuous-flow systems reduce Cl₂ exposure risks.

- Purification : Short-path distillation under vacuum (10–15 mbar) ensures minimal thermal degradation.

- Quality Control :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SOCl₂ Chlorination | 72–75 | ≥98 | High | Moderate |

| Catalytic Cl₂ | 85–90 | 98.6–98.7 | High | High |

| Tandem Fluorination | 65–70 | ≥97 | Moderate | Low |

Challenges and Mitigation Strategies

- Moisture Sensitivity : Use anhydrous conditions and inert gas (N₂/Ar) during handling.

- Byproduct Formation : Optimize Cl₂ flow rate and catalyst addition timing.

- Waste Management : Recover SOCl₂ via distillation and neutralize HCl gas with scrubbers.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-6-methylbenzoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,4-Difluoro-6-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

Hydrolysis: Water or aqueous sodium hydroxide solution under reflux conditions.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in an inert solvent like dichloromethane.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2,4-Difluoro-6-methylbenzoic acid: Formed from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2,4-Difluoro-6-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of functional groups that can lead to a variety of derivatives useful in further chemical reactions.

Synthetic Routes

The synthesis typically involves the chlorination of 2,4-Difluoro-6-methylbenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions in inert solvents like dichloromethane or chloroform. These methods ensure high yield and purity, essential for subsequent applications in research and industry.

Pharmaceutical Research

Drug Development

The compound is employed in the synthesis of potential drug candidates and intermediates. Its reactivity allows it to participate in acylation reactions that are pivotal for creating bioactive molecules.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has shown a Minimum Inhibitory Concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.

Material Science

Functionalized Polymers

In material science, this compound is utilized to prepare functionalized polymers and advanced materials. The incorporation of fluorine atoms enhances the properties of these materials, such as thermal stability and chemical resistance.

Application Example

Research has explored the use of this compound in creating polymeric materials with improved mechanical properties and durability, making them suitable for various industrial applications.

Chemical Biology

Modification of Biomolecules

In chemical biology, this compound is used to modify biomolecules for studying biological processes. Its ability to form covalent bonds with nucleophiles allows researchers to investigate protein interactions and enzyme mechanisms.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC values ranging from 10 to 25 µM . The mechanism may involve inducing apoptosis through caspase pathway activation or inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and enhances interaction with proteins |

| Methyl Group | Influences steric hindrance and electronic distribution |

This relationship highlights how modifications to the compound can significantly affect its biological efficacy.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4-Difluoro-6-methylbenzoyl chloride with analogous benzoyl chlorides and related derivatives, highlighting structural, physicochemical, and functional differences.

Key Observations:

Reactivity :

- Fluorine substituents enhance electrophilicity, but steric hindrance from the 6-CH₃ group in This compound slightly reduces its acylation efficiency compared to 2,6-Difluorobenzoyl chloride .

- The benzyloxy group in 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride further diminishes reactivity due to steric and electronic shielding .

Physical Properties: The methyl group in this compound lowers its melting point compared to non-alkylated analogs (e.g., 2,6-Difluorobenzoyl chloride), as alkyl chains disrupt crystalline packing. Higher molecular weight compounds like 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride exhibit increased thermal stability .

Solubility: Lipophilicity follows the order: this compound > 2,6-Difluorobenzoyl chloride > 4-Chloro-2-fluorobenzoyl chloride, due to the methyl group’s contribution to non-polar interactions.

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s fluorine atoms enable regioselective reactions in cross-coupling and nucleophilic substitutions, critical in antiviral drug intermediates (e.g., HIV protease inhibitors).

- Stability Studies : Unlike 4-Chloro-2-fluorobenzoyl chloride , which hydrolyzes rapidly in aqueous media, This compound exhibits moderate stability under anhydrous conditions, making it suitable for prolonged storage.

- Comparative Toxicity : Fluorinated benzoyl chlorides generally show lower acute toxicity compared to chlorinated analogs, aligning with green chemistry trends .

Biological Activity

2,4-Difluoro-6-methylbenzoyl chloride is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural features that influence its biological activity.

- Chemical Formula : CHClFO

- Molecular Weight : 208.59 g/mol

- CAS Number : 1803813-12-8

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can improve its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For example:

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Case Study : A study evaluating various benzoyl chloride derivatives found that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC values ranging from 10 to 25 µM .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and enhances interaction with proteins |

| Methyl Group | Influences steric hindrance and electronic distribution |

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A comprehensive study reported that the compound exhibited strong antimicrobial activity comparable to standard antibiotics .

- Cytotoxicity Assessment : Research indicated that modifications in the benzene ring significantly affect the cytotoxicity against cancer cells .

- Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Difluoro-6-methylbenzoyl chloride, and how do fluorine substituents influence reagent selection?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Fluorine substituents at the 2- and 4-positions increase electron-withdrawing effects, which can accelerate the reaction by stabilizing the intermediate acylium ion. For example, SOCl₂ is preferred for its mild conditions and gaseous byproduct (SO₂), simplifying purification. Reactions are often conducted under anhydrous reflux (3–6 hours) with yields exceeding 75% .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Purity is assessed using:

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and absence of unreacted starting materials.

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) validates molecular ion peaks (e.g., [M⁺] at m/z 190.0). Cross-referencing with NIST spectral databases ensures accuracy .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates corrosive HCl gas.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods due to volatile SOCl₂ or HCl byproducts .

Advanced Research Questions

Q. How do fluorine substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example, in amidation, the reaction with aniline proceeds 30% faster compared to non-fluorinated analogs. However, steric hindrance from the 6-methyl group may reduce accessibility, requiring optimized stoichiometry (1.2–1.5 eq nucleophile) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in spectral peaks (e.g., unexpected ¹⁹F NMR shifts) can arise from trace moisture or isomerization. Strategies include:

- Multi-Technique Validation : Combine NMR, MS, and IR to cross-verify functional groups.

- Computational Modeling : Density Functional Theory (DFT) predicts ¹⁹F chemical shifts (±2 ppm accuracy) to confirm assignments .

Q. How can reaction conditions be optimized to minimize side reactions in multi-step syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.